Cas no 877811-76-2 (1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one)

1-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound featuring a benzodioxole moiety fused to a benzothiazolone core via a carbonyl linkage. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The benzodioxole group enhances metabolic stability, while the benzothiazolone scaffold offers versatility in interactions with biological targets. The compound's rigid framework and electron-rich systems make it suitable for further derivatization or as a precursor in synthetic pathways. Its well-defined molecular architecture ensures reproducibility in research applications. This compound is primarily of interest for investigations into enzyme inhibition, ligand design, or as a building block for complex organic synthesis.
1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one structure
877811-76-2 structure
Product Name:1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one
CAS No:877811-76-2
MF:C15H9NO4S
MW:299.301262617111
CID:5776385
PubChem ID:7266766
Update Time:2025-05-24

1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one Chemical and Physical Properties

Names and Identifiers

    • SR-01000913714-1
    • CCG-342923
    • 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one
    • SR-01000913714
    • F2552-0028
    • 1-(benzo[d][1,3]dioxole-5-carbonyl)benzo[c]isothiazol-3(1H)-one
    • AKOS024659631
    • 877811-76-2
    • 1-(1,3-benzodioxole-5-carbonyl)-2,1-benzothiazol-3-one
    • 2,1-Benzisothiazol-3(1H)-one, 1-(1,3-benzodioxol-5-ylcarbonyl)-
    • Inchi: 1S/C15H9NO4S/c17-14(9-5-6-12-13(7-9)20-8-19-12)16-11-4-2-1-3-10(11)15(18)21-16/h1-7H,8H2
    • InChI Key: TXTWBKAZZFZMBG-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2N1C(C1C=CC2=C(C=1)OCO2)=O)=O

Computed Properties

  • Exact Mass: 299.02522894g/mol
  • Monoisotopic Mass: 299.02522894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.544±0.06 g/cm3(Predicted)
  • Boiling Point: 517.1±60.0 °C(Predicted)
  • pka: -2.86±0.20(Predicted)

1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one Pricemore >>

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Additional information on 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one

Chemical Compound CAS No 877811-76-2: 1-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one

The chemical compound with CAS No 877811-76-2, commonly referred to as 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a benzothiazolone framework. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its ability to modulate various biological pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The benzodioxole group is known for its antioxidant properties, while the benzothiazolone moiety contributes to the molecule's ability to interact with specific protein targets. These findings underscore the compound's potential as a lead molecule for therapeutic interventions.

From a synthetic perspective, the preparation of CAS No 877811-76-2 involves a multi-step process that combines advanced organic synthesis techniques. The synthesis begins with the preparation of the benzodioxole precursor, followed by its coupling with the benzothiazolone derivative through a series of condensation reactions. The optimization of reaction conditions has been a focal point for researchers aiming to enhance yield and purity.

In terms of applications, this compound has shown promise in both academic research and industrial settings. Its structural versatility allows for modifications that can tailor its properties for specific uses. For instance, substituent modifications on the benzodioxole ring have been shown to enhance solubility and bioavailability, making it more suitable for pharmacological studies.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of CAS No 877811-76-2. Molecular docking studies have revealed potential binding modes with key enzymes involved in neurodegenerative processes. These insights are invaluable for guiding further experimental work and refining the compound's therapeutic profile.

Moreover, the environmental impact of this compound has been a subject of interest. Researchers have investigated its biodegradability and toxicity profiles under various conditions. Preliminary results suggest that it exhibits low toxicity towards non-target organisms, which is a favorable trait for its potential use in agrochemicals or pharmaceuticals.

In conclusion, CAS No 877811-76-2, or 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent research findings, positions it as a promising candidate for future innovations in drug development and material science.

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